4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Description
Historical Context of Fluorinated Catecholamine Analog Development
The exploration of fluorinated catecholamine derivatives emerged from early observations regarding the unique properties that fluorine substitution could impart to biologically active molecules. The initial work on fluorinated catecholamines began in the mid-20th century when researchers recognized that strategic placement of fluorine atoms could dramatically alter the pharmacological profiles of naturally occurring neurotransmitters. The development of 2-fluoroepinephrine and 6-fluoroepinephrine marked crucial milestones in this field, demonstrating that fluorine substitution at specific positions on the catechol ring could create compounds with opposite receptor selectivities compared to the parent compound.
Research conducted in the 1980s established fundamental principles for fluorinated catecholamine design through systematic studies of ring-fluorinated phenylephrine derivatives. These investigations revealed that fluorine positioning could markedly alter adrenergic properties, with the order of potency for alpha-1-adrenergic agonist activity following a specific pattern based on fluorine location. The discovery that 6-fluorophenylephrine demonstrated greater selectivity for alpha-adrenergic receptors compared to beta-receptors than the parent phenylephrine compound provided early evidence of fluorine's ability to fine-tune receptor selectivity.
The advancement of synthetic methodologies enabled more sophisticated approaches to fluorinated catecholamine development during the 1990s and 2000s. Researchers developed new routes to fluorinated hydroxybenzaldehydes based on regioselective lithiation procedures, allowing access to previously challenging fluorinated intermediates. The synthesis of both enantiomers of fluoronorepinephrines and fluoroepinephrines through catalytic enantioselective oxazaborolidine reduction and chiral titanium-catalyzed asymmetric synthesis represented significant technical achievements.
Contemporary research has expanded to include bioisosteric approaches, where fluorine atoms are employed as hydroxyl group mimics due to their isoelectronic nature. The development of 2,2-difluoro-2-arylethylamines as fluorinated analogs of octopamine and noradrenaline exemplifies this strategy, with researchers pursuing these compounds based on expectations of bioisosteric hydroxyl-fluorine exchanges. The synthesis of these compounds involves sophisticated methodologies including Suzuki-Miyaura cross-coupling reactions followed by specialized transformations of difluoroacetamide groups to difluoroethylamine functionalities.
Role of Stereochemical Configuration in Bioactive Fluorinated Compounds
The stereochemical configuration of fluorinated catecholamine derivatives plays a fundamental role in determining their biological activity and receptor selectivity profiles. Comprehensive binding studies comparing the enantiomers of fluoronorepinephrines and fluoroepinephrines have revealed that fluorine substitution effects are highly dependent on both the position of fluorine incorporation and the stereochemical configuration of the molecule. The assays demonstrated that fluorine substitution had marked effects on the affinity of R-configured norepinephrine and epinephrine for adrenergic receptors, with the specific effects varying dramatically based on substitution position.
Detailed receptor binding studies have established that fluorine placement at the 2-position of R-norepinephrine and R-epinephrine reduces activity at both alpha-1 and alpha-2 receptors while simultaneously enhancing activity at beta-1 and beta-2 receptors. Conversely, fluorination at the 6-position produces the opposite effect, reducing activity at beta-1 and beta-2 receptors while maintaining or enhancing alpha-receptor interactions. These findings highlight the critical importance of stereochemical considerations in fluorinated catecholamine design, as the effects of fluorine substitution on S-isomers were found to be less predictable and did not follow the same patterns observed with R-isomers.
The conformational control exerted by fluorine atoms represents another crucial aspect of stereochemical influence in bioactive fluorinated compounds. Fluorine offers unique abilities to control the conformations of individual amino acid side chains through predictable alignment patterns with neighboring functional groups. The polar carbon-fluorine bond tends to align in specific ways due to electrostatic and hyperconjugative effects, with molecules containing nitrogen-carbon-carbon-fluorine moieties preferentially adopting conformations where the positively charged nitrogen and negatively charged fluorine atoms are gauche due to electrostatic attraction.
Research into fluorinated NMDA receptor ligands has provided compelling examples of how stereochemical configuration influences biological activity in fluorinated compounds. The comparison of two fluorinated NMDA analogs demonstrated that binding conformations requiring favorable gauche nitrogen-carbon-carbon-fluorine alignments result in strong agonist activity nearly equal to that of the native ligand, while conformations requiring unfavorable anti alignments produce virtually inactive compounds. These studies underscore the importance of considering both local conformational preferences and global molecular geometry when designing fluorinated bioactive compounds.
The development of fluorinated compounds with enhanced pharmacokinetic properties further illustrates the relationship between stereochemical configuration and biological function. Studies have shown that specific fluorinated amino acid derivatives can dramatically improve oral bioavailability compared to their non-fluorinated counterparts. For instance, certain bicyclic amino acid analogs that serve as metabotropic glutamate receptor agonists demonstrate impressive improvements in oral bioavailability when strategically fluorinated, though the exact mechanisms underlying these improvements may involve increased hydrophobicity, greater resistance to metabolism, or other structural effects.
The incorporation of fluorinated amino acids into peptide structures represents an advanced application of stereochemical principles in fluorinated compound design. Research has demonstrated that fluorinated analogs of magainin, an antimicrobial peptide, can show either modest or dramatic increases in proteolytic stability depending on the number and positioning of hexafluoroleucine residues along the hydrophobic face of the helical structure. However, these modifications come with trade-offs, as highly fluorinated peptides may exhibit altered self-assembly behavior that can impact their biological function.
Properties
Molecular Formula |
C9H12FNO3 |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-9(14)5-2-7(12)8(13)3-6(5)10/h2-3,9,11-14H,4H2,1H3/t9-/m1/s1 |
InChI Key |
DKBXREAGJFVVAP-SECBINFHSA-N |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1F)O)O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1F)O)O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Aromatic Nucleophilic Substitution Followed by Side Chain Functionalization
Step 1: Synthesis of the Benzene-1,2-diol Core with Fluoro Substitution
- Starting Material: 4-hydroxy-1,2-dihydroxybenzene (resorcinol derivative)
- Method: Electrophilic aromatic substitution with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)
- Reaction Conditions: Conducted at low temperature (0–25°C) in polar aprotic solvents (e.g., acetonitrile) to ensure regioselectivity
- Outcome: Formation of 4-fluoro-1,2-dihydroxybenzene
Data:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NFSI | Acetonitrile | 0–25°C | 70–85% | , |
Step 2: Introduction of the Side Chain (1-hydroxy-2-(methylamino)ethyl)
- Approach: Nucleophilic substitution on activated aromatic ring or via side chain attachment through electrophilic substitution
- Method: Use of aminoalkylation via Mannich-type reaction or reductive amination
- Reagents: Formaldehyde, methylamine, and reducing agents such as sodium cyanoborohydride
- Reaction Conditions: Mild heating (25–60°C), in buffered aqueous or alcoholic media
- Outcome: Attachment of the amino-hydroxyethyl side chain at the desired position
- The Mannich reaction has been successfully employed to introduce aminoalkyl groups onto phenolic compounds with high regioselectivity and stereocontrol, especially when protected phenolic hydroxyl groups are used to direct substitution.
Route 2: Multi-step Synthesis via Aromatic Halogenation and Side Chain Functionalization
Step 1: Halogenation of the Benzene Ring
- Reagents: N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) for selective halogenation
- Conditions: Radical initiation with AIBN or light, in inert solvents like CCl₄ or acetonitrile
- Outcome: Formation of halogenated benzene derivatives
Step 2: Fluorination and Side Chain Attachment
- Method: Nucleophilic substitution with methylamine derivatives
- Reagents: Methylamine hydrochloride, base (e.g., sodium hydroxide)
- Reaction Conditions: Elevated temperature (80–120°C), polar solvents such as ethanol or DMF
- Outcome: Formation of the amino-hydroxyethyl side chain
Step 3: Hydroxylation and Stereocontrol
Route 3: Biocatalytic and Green Chemistry Approaches
Recent advances suggest employing biocatalysis for stereoselective hydroxylation and amino group incorporation, which enhances enantioselectivity and reduces environmental impact.
- Enzymes: Alcohol dehydrogenases (ADHs), transaminases
- Method: Use of engineered enzymes in aqueous media to catalyze specific transformations
- Advantages: High stereoselectivity, milder conditions, fewer by-products
Data Table Summarizing Key Methods
Research Findings and Innovations
- Enzymatic stereoselective hydroxylation has been demonstrated as an effective route for introducing the chiral hydroxy group with high enantiomeric excess, reducing the need for chiral auxiliaries or resolution steps.
- Use of protecting groups such as methyl or benzyl groups on phenolic hydroxyls enhances regioselectivity during electrophilic substitutions.
- Green chemistry approaches utilizing biocatalysts are increasingly favored for their environmental benefits and high stereoselectivity, especially in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including as a treatment for certain neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors. The compound binds to these receptors, triggering a cascade of intracellular events that result in physiological responses such as increased heart rate and blood pressure. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the activation of cyclic AMP and protein kinase A .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include epinephrine, HMAEB [(R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol], and fluorinated benzene-1,2-diol derivatives. The table below highlights structural differences:
Key Observations :
- The target compound’s fluorine at position 4 distinguishes it from epinephrine and HMAEB, which lack halogenation. Fluorine’s electronegativity may enhance lipophilicity and influence electronic interactions in receptor binding.
- Stereochemistry : The (1S) configuration of the target contrasts with the (1R) configuration in epinephrine, which is critical for adrenergic receptor activation .
Physicochemical Properties
Comparative data for solubility, log P, and molecular weight:
Key Observations :
- Reduced water solubility compared to epinephrine may result from fluorine’s hydrophobic nature.
Pharmacological Activity and Receptor Interactions
- Epinephrine : Potent agonist of α- and β-adrenergic receptors due to optimal hydroxyl positioning and (1R) stereochemistry .
- Target Compound : The (1S) configuration and fluorine substitution may reduce adrenergic receptor affinity but introduce selectivity for other targets (e.g., antioxidant pathways).
- HMAEB : Demonstrated antioxidant activity in plant models, suggesting catechol derivatives may scavenge ROS . Fluorination in the target compound could modulate this activity.
Biological Activity
4-Fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol, also known as 1,2-benzenediol derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial properties, interactions with biological targets, and implications in drug development.
The molecular formula of 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is , with a molecular weight of approximately 201.19 g/mol. The compound features a fluorinated benzene ring substituted with a hydroxyl group and a methylamino ethyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.19 g/mol |
| CAS Number | 117773-93-0 |
| IUPAC Name | 3-fluoro-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoro-2-hydroxy-benzaldehyde with 1-(4-amino-phenyl)ethanone in an ethanol medium under controlled conditions. The resulting product is purified through recrystallization to yield light yellow crystals .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various derivatives of benzenediol compounds. Specifically, compounds similar to 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against multidrug-resistant strains such as MRSA and E. coli .
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell walls and interference with membrane integrity. The cationic nature and hydrophobicity of these compounds are critical for their bactericidal activity, allowing them to penetrate bacterial membranes effectively .
Study on Antimicrobial Efficacy
A recent experimental study assessed the antibacterial properties of various benzenediol derivatives, including our compound of interest. The study utilized in vitro assays to evaluate the effectiveness against resistant strains. The results indicated that the compound exhibited notable bactericidal activity comparable to established antibiotics .
In Silico Analysis
In silico molecular docking studies have been employed to predict the interaction of 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol with bacterial enzymes involved in resistance mechanisms. These studies suggest that the compound may inhibit key enzymes such as beta-lactamase, thereby restoring the efficacy of beta-lactam antibiotics against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol, ensuring stereochemical purity?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution can achieve the desired (1S) configuration. Post-synthesis purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess (>98%). Structural validation requires circular dichroism (CD) spectroscopy or X-ray crystallography .
- Key Data :
| Parameter | Value |
|---|---|
| Chiral Purity Threshold | ≥98% ee |
| Preferred Solvent System | Ethanol:H2O (7:3) |
Q. How to characterize the electronic effects of the fluorine substituent on the compound’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects. Compare Fukui indices and Mulliken charges of fluorinated vs. non-fluorinated analogs. Experimental validation via Hammett substituent constants (σpara) using UV-Vis spectroscopy in buffer solutions (pH 7.4) .
Q. What in vitro assays are suitable for preliminary β-adrenergic receptor binding studies?
- Methodology : Radioligand displacement assays using [<sup>3</sup>H]-Dihydroalprenolol in HEK-293 cells expressing β2-adrenoceptors. Competitive binding curves (IC50) and Hill coefficients determine affinity (Ki) and cooperativity. Cross-validate with fluorescence polarization assays using FITC-labeled epinephrine analogs .
Advanced Research Questions
Q. How to resolve contradictory data in binding affinity measurements across assay platforms?
- Methodology : Perform meta-analysis with standardized normalization (e.g., Z-score transformation) to account for platform-specific variability (e.g., cell line differences, ligand batch effects). Use Bayesian hierarchical modeling to quantify uncertainty and identify outliers. Validate via orthogonal assays (e.g., surface plasmon resonance vs. functional cAMP assays) .
- Example Conflict :
| Assay Type | Reported Ki (nM) |
|---|---|
| Radioligand (HEK-293) | 12.3 ± 1.5 |
| Fluorescence Polarization (CHO-K1) | 8.7 ± 0.9 |
Q. What molecular dynamics (MD) protocols best simulate the compound’s interaction with β2-adrenoceptors?
- Methodology : Use GROMACS (v2023.3) with CHARMM36m force field. Employ Particle Mesh Ewald (PME) for long-range electrostatics and LINCS constraints for bond lengths. Run triplicate simulations (100 ns each) in explicit lipid bilayers (POPC) and TIP3P water. Analyze RMSD, hydrogen-bond lifetimes, and free-energy profiles (MM-PBSA) .
- Simulation Parameters :
| Parameter | Value |
|---|---|
| Temperature | 310 K |
| Pressure | 1 bar (Berendsen barostat) |
| Integration Step | 2 fs |
Q. How does fluorination alter metabolic stability compared to non-fluorinated catecholamine analogs?
- Methodology : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Compare intrinsic clearance (Clint) with epinephrine/isoproterenol controls. Identify metabolites using high-resolution MS (Q-TOF) and CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) .
Data Contradiction Analysis
Q. Why do computational predictions of receptor binding energy conflict with experimental IC50 values?
- Root Cause : Force field inaccuracies in modeling fluorine’s van der Waals parameters or solvent effects.
- Resolution : Refine parameters using quantum mechanics/molecular mechanics (QM/MM) with polarizable continuum models (PCM). Cross-validate with alchemical free-energy perturbation (FEP) simulations .
Structural and Functional Comparison Table
| Parameter | 4-Fluoro Analog | Epinephrine (Control) |
|---|---|---|
| Molecular Weight | 215.2 g/mol | 183.2 g/mol |
| logP (Predicted) | -1.2 | -2.59 |
| β2 Receptor Ki | 10.4 nM | 2.3 nM |
| Metabolic Half-Life (HLMs) | 48 min | 22 min |
| Fluorine Contribution to Binding | ΔΔG = -1.8 kcal/mol (DFT) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
